![molecular formula C12H19ClN2O3 B2861752 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride CAS No. 1225332-65-9](/img/structure/B2861752.png)
2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride
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Overview
Description
2-Amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of an amino group, a dimethoxyphenyl group, and an acetamide moiety, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of “2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride” is the α1-adrenergic receptor . This receptor primarily mediates smooth muscle contraction and has other important functions as well .
Mode of Action
The compound is a prodrug of the α1-adrenergic receptor agonist, 1- (2’,5’-dimethoxyphenyl)-2-aminoethanol . It exerts its actions through activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature, leading to an increased vascular tone and elevation of blood pressure .
Biochemical Pathways
The compound affects the biochemical pathways related to vasoconstriction and blood pressure regulation. By activating the alpha-adrenergic receptors, it increases vascular tone, which in turn elevates blood pressure .
Pharmacokinetics
It is known that the compound is a prodrug, which means it is metabolized into its active form, desglymidodrine, in the body .
Result of Action
The activation of the alpha-adrenergic receptors by the compound results in vasoconstriction, which increases vascular tone and elevates blood pressure . This can be beneficial in treating certain hypotensive states .
Biochemical Analysis
Biochemical Properties
It is known that it is a prodrug of the α1-adrenergic receptor agonist, 1-(2’,5’-dimethoxyphenyl)-2-aminoethanol . The α1-adrenergic receptor primarily mediates smooth muscle contraction and has other important functions .
Cellular Effects
It is known that it exerts its actions through activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature, leading to an increased vascular tone and elevation of blood pressure .
Molecular Mechanism
The molecular mechanism of 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride involves its conversion into an active metabolite, desglymidodrine, which is an α1-receptor agonist . This active metabolite interacts with the alpha-adrenergic receptors, leading to increased vascular tone and elevated blood pressure .
Temporal Effects in Laboratory Settings
It is known that it is insoluble in ethanol, but soluble in DMSO and water . It is recommended to store the compound at -20°C .
Dosage Effects in Animal Models
It has been found that it can decrease body temperature and increase locomotor activity, sedation in reserpinized rats as well as the cataleptic effect of haloperidol .
Metabolic Pathways
It is known that it is a prodrug, meaning it is metabolically converted into an active form, desglymidodrine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 1-(2,5-dimethoxyphenyl)-2-bromoethanone.
Reaction with Hexamine: The bromoethanone is reacted with hexamine in the presence of a solvent system comprising tetrahydrofuran and water.
Acylation: The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system.
Reduction: The product is selectively reduced first with sodium borohydride and subsequently with stannous chloride.
Formation of Hydrochloride Salt: The final product is converted in situ to the corresponding hydrochloride salt immediately after reduction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production, including the use of cost-effective reagents and conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions are commonly used in its synthesis, as mentioned above.
Substitution: The compound can participate in substitution reactions, especially involving the dimethoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and stannous chloride are used for selective reduction.
Substitution: Halogenated reagents and catalysts are often employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Based on the search results, here's what can be gathered about the applications of compounds related to "2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride":
Chemical Identity and Synthesis
- The search results refer to a related compound, (±)-2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride, which is also known as Midodrine hydrochloride .
- A process for synthesizing (±)-2-amino-N-[2-(2,5-dimethoxyphenyl]-2-hydroxyethyl acetamide monohydrochloride involves reacting 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine in a tetrahydrofuran-water solvent system . The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system . This product undergoes reduction with sodium borohydride and stannous chloride, and is then converted to the corresponding hydrochloride salt .
Midodrine Hydrochloride: An Antihypotensive Drug
- Midodrine hydrochloride is classified as an antihypotensive drug . It is dispensed in tablet form as the hydrochloride salt .
- The synthesis of Midodrine HCl involves reacting a key intermediate, 1-(2,5-dimethoxy-phenyl)-2-aminoethanol hydrochloride, with chloroacetyl chloride to produce 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide .
Related Compounds
Comparison with Similar Compounds
- 2-Amino-N,N-dimethylacetamide hydrochloride
- 2-Amino-N-(2,2-difluoroethyl)acetamide hydrochloride
Comparison: Compared to these similar compounds, 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride is unique due to the presence of the dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Biological Activity
2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound has a molecular formula of C12H17N1O3·HCl, with a molecular weight of approximately 273.73 g/mol. Its structure features an amino group, an acetamide moiety, and a dimethoxyphenyl group, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cell line studies, it showed significant cytotoxic effects against several cancer types, including breast and colon cancers. The IC50 values for these activities are summarized in Table 1.
The proposed mechanism of action involves the interaction of the compound with specific cellular targets, leading to apoptosis in cancer cells. Studies suggest that the dimethoxyphenyl group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.
Study on Anticancer Efficacy
In a notable study published in PMC, researchers evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, suggesting potent anticancer activity (p < 0.01) .
Antimicrobial Assessment
A separate investigation focused on the antimicrobial properties where the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising, indicating potential for therapeutic applications .
Safety and Toxicity
Safety assessments have shown that while the compound exhibits beneficial biological effects, it is essential to monitor for potential toxicity. Preliminary toxicity studies suggest a favorable safety profile at therapeutic doses; however, further research is necessary to establish comprehensive safety data.
Properties
IUPAC Name |
2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3.ClH/c1-16-10-3-4-11(17-2)9(7-10)5-6-14-12(15)8-13;/h3-4,7H,5-6,8,13H2,1-2H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNUJWUXOPFVPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCNC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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